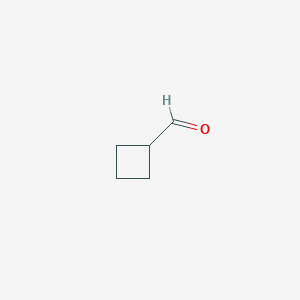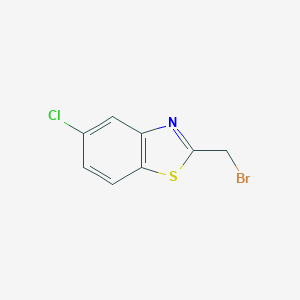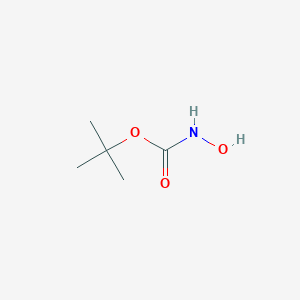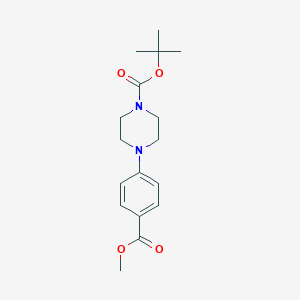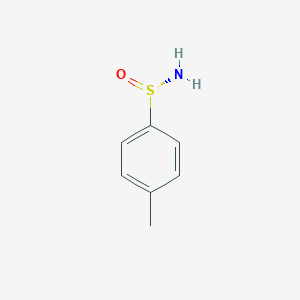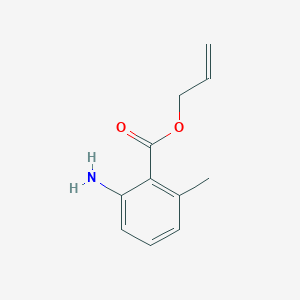![molecular formula C12H27BSi2 B129037 (1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane CAS No. 157489-81-1](/img/structure/B129037.png)
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane, commonly known as EtTBVS, is a chemical compound used in scientific research. It is a versatile reagent that has found applications in various fields, including organic synthesis, material science, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of EtTBVS is complex and depends on the specific application. In organic synthesis, it typically acts as a source of vinyl and boron functionalities, which can be selectively modified to yield a wide range of products. In material science, it acts as a precursor for the synthesis of boron-containing polymers and ceramics. In medicinal chemistry, it can act as a boron delivery agent, which can selectively accumulate in cancer cells and enhance the effectiveness of boron neutron capture therapy.
Biochemical and Physiological Effects:
EtTBVS has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and non-carcinogenic. It is also relatively stable under normal laboratory conditions, although it should be handled with care due to its flammable and reactive nature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EtTBVS is its versatility as a reagent. It can be used in a wide range of applications, from organic synthesis to medicinal chemistry. It is also relatively easy to synthesize and handle, making it a popular choice for many researchers. However, there are also some limitations to its use. For example, it can be expensive to synthesize and may not be readily available in some regions. It also has a relatively short shelf life and should be stored under specific conditions to maintain its stability.
Direcciones Futuras
There are many future directions for the use of EtTBVS in scientific research. One potential area of interest is the development of new boron-containing drugs for the treatment of cancer and other diseases. EtTBVS could be used as a building block for the synthesis of these drugs, which could be selectively targeted to cancer cells. Another potential area of interest is the development of new boron-containing materials for use in electronics and other applications. EtTBVS could be used as a precursor for the synthesis of these materials, which could have unique properties and applications. Finally, there is also potential for the use of EtTBVS in the development of new catalytic systems for organic synthesis and other applications.
Métodos De Síntesis
EtTBVS is typically synthesized through a two-step process. The first step involves the reaction of 1,1,2,2-tetrakis(trimethylsilyl)ethene with triethylborane at -78°C to yield 1-(trimethylsilyl)vinyltriethylborane. In the second step, this compound is reacted with ethyl(vinyl)trimethylsilane in the presence of a palladium catalyst to yield EtTBVS. The yield of this reaction is typically around 70%.
Aplicaciones Científicas De Investigación
EtTBVS has found applications in various fields of scientific research. In organic synthesis, it is used as a reagent for the synthesis of complex organic molecules. It can be used as a source of vinyl and boron functionalities, which can be selectively modified to yield a wide range of products. In material science, EtTBVS has been used as a precursor for the synthesis of boron-containing polymers and ceramics. In medicinal chemistry, EtTBVS has been used as a building block for the synthesis of boron-containing drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
157489-81-1 |
|---|---|
Fórmula molecular |
C12H27BSi2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
1-[ethyl(1-trimethylsilylethenyl)boranyl]ethenyl-trimethylsilane |
InChI |
InChI=1S/C12H27BSi2/c1-10-13(11(2)14(4,5)6)12(3)15(7,8)9/h2-3,10H2,1,4-9H3 |
Clave InChI |
RJUIJMXZBYODNN-UHFFFAOYSA-N |
SMILES |
B(CC)(C(=C)[Si](C)(C)C)C(=C)[Si](C)(C)C |
SMILES canónico |
B(CC)(C(=C)[Si](C)(C)C)C(=C)[Si](C)(C)C |
Sinónimos |
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



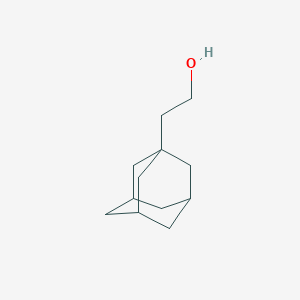
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
